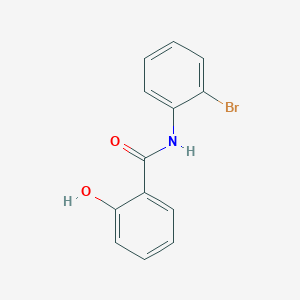

N-(2-溴苯基)-2-羟基苯甲酰胺

描述

“N-(2-Bromo-phenyl)-2-hydroxy-benzamide” is a complex organic compound. It consists of a benzamide group where the amide nitrogen is bonded to a 2-bromo-phenyl group, and the carbonyl carbon is bonded to a hydroxyl group . This compound could potentially be used in various chemical reactions and syntheses .

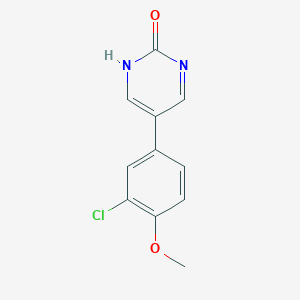

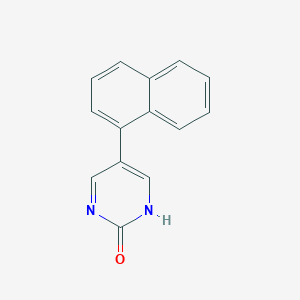

Molecular Structure Analysis

The molecular structure of “N-(2-Bromo-phenyl)-2-hydroxy-benzamide” would consist of a benzamide core with a hydroxyl group at the 2-position and a 2-bromophenyl group attached to the nitrogen of the amide group . The presence of the bromine atom and the hydroxyl group could potentially make this compound useful in various chemical reactions .Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction . Additionally, the compound could potentially undergo reactions at the amide group or the hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Bromo-phenyl)-2-hydroxy-benzamide” would depend on its exact structure. For instance, the presence of the bromine atom could potentially increase the compound’s density and boiling point compared to similar compounds without a bromine atom . The presence of the hydroxyl group could make the compound more polar and could also affect its solubility .科学研究应用

Antioxidant Research

N-(2-bromophenyl)-2-hydroxybenzamide: and its derivatives have been studied for their antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The compound’s ability to scavenge free radicals makes it a potential candidate for further research in developing antioxidant therapies .

Catalysis in Polymer Synthesis

This compound has been utilized in the synthesis of nickel complexes that serve as pre-catalysts for the copolymerization of norbornene and methyl acrylate. Such catalysts are significant in producing high-molecular-weight polymers with potential applications in materials science, particularly in creating polymers with unique properties like high transparency and chemical resistance .

Antibacterial and Antibiofilm Activities

Derivatives of N-(2-bromophenyl)-2-hydroxybenzamide have been explored for their antibacterial and antibiofilm activities. The development of new antibacterial agents is critical in the fight against antibiotic-resistant bacteria. The compound’s efficacy in disrupting biofilms, which are protective layers formed by bacteria, highlights its potential in developing new antimicrobial treatments .

Bioactive Quinazoline Derivatives Synthesis

The compound is involved in the synthesis of bioactive quinazoline derivatives. Quinazolines are heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The synthesis of quinazoline derivatives using N-(2-bromophenyl)-2-hydroxybenzamide could lead to the discovery of new drugs with diverse therapeutic applications .

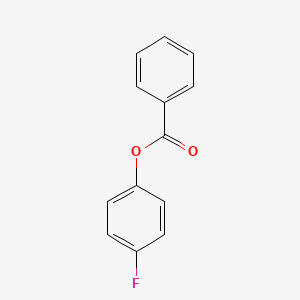

Suzuki–Miyaura Coupling Reactions

In organic chemistry, the Suzuki–Miyaura coupling reaction is a widely used method to form carbon-carbon bondsN-(2-bromophenyl)-2-hydroxybenzamide can be used to create boron reagents that participate in these reactions, contributing to the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals .

Thiophene Derivatives Synthesis

The compound has applications in synthesizing thiophene derivatives, which are essential in creating conductive polymers, pharmaceuticals, and agrochemicals. The ability to form thiophene rings using N-(2-bromophenyl)-2-hydroxybenzamide as a reactant opens up possibilities for developing new materials with electrical conductivity and other desirable properties .

作用机制

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents involved in these reactions .

Mode of Action

N-(2-Bromo-phenyl)-2-hydroxy-benzamide is involved in palladium-catalyzed Heck/Suzuki cascade reactions . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex . This suggests that the compound interacts with its targets by participating in the formation of carbon-carbon bonds during these reactions .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions , it can be inferred that it affects the pathways involving the formation of carbon-carbon bonds.

Result of Action

Its involvement in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds, which can have various effects depending on the specific context of the reaction.

安全和危害

As with any chemical compound, handling “N-(2-Bromo-phenyl)-2-hydroxy-benzamide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin . Therefore, it should be handled with care, using appropriate personal protective equipment .

未来方向

The potential applications of “N-(2-Bromo-phenyl)-2-hydroxy-benzamide” in various chemical reactions and syntheses make it an interesting compound for future research . Further studies could explore its reactivity in more detail, develop more efficient synthesis methods, and investigate its potential uses in the synthesis of other complex organic compounds .

属性

IUPAC Name |

N-(2-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVHVGDXYGUCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-2-hydroxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)